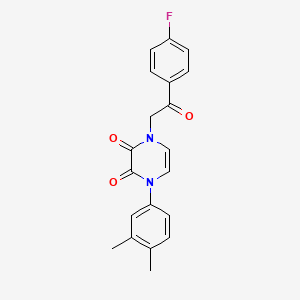

1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione

Description

The compound 1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione features a pyrazine-2,3-dione core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 4-position with a 2-(4-fluorophenyl)-2-oxoethyl moiety.

Purification typically involves column chromatography (silica gel) and recrystallization .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-13-3-8-17(11-14(13)2)23-10-9-22(19(25)20(23)26)12-18(24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTGQLYZPKPRGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione is a pyrazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H18F N3O3

- SMILES Notation : CC1=C(C(=CC=C1)C)CNC(=O)CC2=C(C=CC(=C2)C3C(=C(NC(=O)N3)C)C(=O)NC4=CC5=C(C=C4)NN=C5)F

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different cell lines, indicating moderate to strong anticancer activity.

Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MDA-MB-231 | 12 |

| A549 | 18 |

Antibacterial Activity

The antibacterial efficacy of the compound was evaluated against both Gram-positive and Gram-negative bacteria.

- Tested Bacteria : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

- Results : The compound showed significant inhibition zones in agar diffusion tests.

Table 2: Antibacterial Activity of the Compound

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

Anti-inflammatory Activity

Molecular docking studies suggested that the compound may possess anti-inflammatory properties through inhibition of COX enzymes.

- COX-1 and COX-2 Inhibition : The compound demonstrated an IC50 of around 25 µM for COX-2, suggesting potential as an anti-inflammatory agent.

Case Studies

A recent study investigated the pharmacological profile of this compound in a murine model of cancer. The treatment group showed a significant reduction in tumor size compared to the control group over a four-week period.

Case Study Summary

- Model : Murine xenograft model.

- Treatment Duration : 28 days.

- Results : Tumor size reduction by approximately 40% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2,3-Dione Derivatives

(a) 1-(4-Chlorophenyl)-4-{[3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-1,4-Dihydropyrazine-2,3-Dione ()

- Structural Differences : Replaces the 3,4-dimethylphenyl group with a 4-chlorophenyl and introduces a 1,2,4-oxadiazole ring.

- Properties : Higher molecular weight (due to oxadiazole) likely increases steric hindrance, affecting solubility.

- Synthesis : Uses oxadiazole intermediates, differing from the chalcone-based methods for pyrazolines .

(b) 1-{2-[4-(4-Fluorophenyl)Piperazin-1-yl]-2-Oxoethyl}-4-Phenylquinazolin-2(1H)-One ()

- Structural Differences: Substitutes pyrazine-dione with a quinazolinone core and adds a piperazine ring.

- Functional Implications : The piperazine group enhances affinity for neurotransmitter receptors (e.g., dopamine or sigma receptors), as seen in compounds like 6k and 6l .

(c) 1-(2-Aminoethyl)-4-(3-Fluorobenzyl)Pyrazine-2,3(1H,4H)-Dione ()

- Structural Differences: Replaces 3,4-dimethylphenyl with a 2-aminoethyl group and substitutes the 4-fluorophenyl-oxoethyl with 3-fluorobenzyl.

- Biological Relevance: The aminoethyl group may improve water solubility and binding to enzymatic targets like carbonic anhydrase .

Pyrazoline and Pyrazolone Derivatives

(a) 1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline ()

- Core Structure : Pyrazoline (5-membered ring) vs. pyrazine-dione (6-membered diketone).

- Substituent Effects : The 3,4-dimethylphenyl group is retained, but the absence of the oxoethyl-fluorophenyl chain reduces ketone-mediated reactivity.

- Physical Properties : Melting point (120–124°C) and yield (80%) are comparable to pyrazine-diones .

(b) Eltrombopag ()

Quinazoline and Thiazole Derivatives

(a) 4-(2-(2-((2-(2-(1-(4-Fluorophenyl)Ethylidene)Hydrazineyl)-2-Oxoethyl)Thio)-4-Oxoquinazolin-3(4H)-yl)Ethyl)Benzenesulfonamide ()

- Structural Differences : Quinazoline-dione core with sulfonamide and hydrazineyl-thioethyl chains.

- Activity : Demonstrates carbonic anhydrase inhibition, highlighting the role of fluorophenyl groups in enzyme targeting .

(b) 4-(2,4-Dimethylphenyl)-2-(2-(4-(4-(4-Fluorophenyl)Piperazin-1-yl)Benzylidene)Hydrazineyl)Thiazole ()

- Functional Groups : Incorporates a piperazine ring and fluorophenyl group, similar to the target compound’s 4-fluorophenyl-oxoethyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.